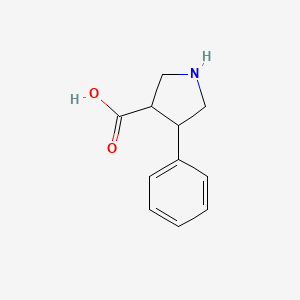

4-Phenylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Phenylpyrrolidine-3-carboxylic acid is recognized as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its unique structure allows for modifications that enhance therapeutic efficacy while minimizing side effects.

Case Study: Analgesic Development

Research has demonstrated that derivatives of this compound exhibit potent analgesic properties, making them candidates for pain management therapies. For instance, studies have shown that certain modifications to the pyrrolidine ring can significantly increase binding affinity to pain receptors, suggesting a pathway for developing new analgesics.

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized in neuroscience research to explore neurotransmitter systems, particularly focusing on conditions such as depression and anxiety. Its ability to interact with neurotransmitter receptors makes it a valuable tool for understanding the underlying mechanisms of these disorders.

Case Study: Anticonvulsant Activity

A notable study assessed the anticonvulsant effects of this compound in animal models. The findings indicated that it modulates GABAergic transmission, providing insights into potential treatments for epilepsy and other neurological disorders.

Chiral Synthesis

Asymmetric Synthesis Applications

The chiral nature of this compound makes it a crucial component in asymmetric synthesis. It enables chemists to produce enantiomerically pure compounds more efficiently, which is essential in drug development where different stereoisomers can exhibit vastly different biological activities.

| Application | Description |

|---|---|

| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis, enhancing the production of selective drugs. |

| Synthesis Pathways | Facilitates the exploration of new reaction pathways due to its unique structural features. |

Biochemical Assays

Evaluating Enzyme Activity and Receptor Binding

In biochemical assays, this compound is employed to evaluate enzyme activity and receptor binding interactions. This application aids researchers in understanding metabolic pathways and assessing drug interactions.

| Assay Type | Purpose |

|---|---|

| Enzyme Activity | Evaluates how the compound influences specific enzyme functions. |

| Receptor Binding | Investigates interactions with neurotransmitter receptors, contributing to drug design efforts. |

Comparative Biological Activities

The following table summarizes various compounds related to this compound and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| trans-Methyl 4-phenylpyrrolidine-3-carboxylate HCl | Pyrrolidine ring with phenyl group | Anticonvulsant properties | Hydrochloride form enhances solubility |

| This compound | Pyrrolidine ring with carboxylic acid | Enzyme interaction | Different stereochemistry affects activity |

| Methyl 1-methyl-4-phenylpyrrolidine-3-carboxylate HCl | Altered methylation pattern | Potentially different receptor interactions | Unique methylation alters binding affinity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenylpyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyrrolidine precursors. A common approach is the use of chiral auxiliaries or enantioselective catalysis to control stereochemistry at the 3- and 4-positions. For example, rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid (a derivative) is synthesized via palladium-catalyzed coupling or acid-mediated cyclization . Optimization includes adjusting solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to improve yield (typically 60–85%) and enantiomeric excess (ee >90%) .

Q. How can researchers validate the structural integrity and purity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm stereochemistry via 1H- and 13C-NMR coupling constants (e.g., vicinal J-values for pyrrolidine ring protons: 6–8 Hz) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with ee% .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ = 218.2 for C₁₁H₁₃NO₂) and detect impurities (<2% by area) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from stereochemical variations or solubility issues. For example:

- Stereochemistry : Compare (3R,4S) vs. (3S,4R) isomers using chiral HPLC and biological assays (e.g., IC₅₀ differences >10-fold in enzyme inhibition) .

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability in cell-based assays .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug discovery?

- Methodological Answer : Focus on modular modifications:

- Phenyl substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position to enhance target binding (e.g., logP reduction from 2.1 to 1.7 improves solubility) .

- Pyrrolidine ring : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate pKa and membrane permeability .

- Validation : Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., Ki determination via fluorescence polarization) .

Q. What experimental precautions are critical when handling this compound derivatives under varying pH conditions?

- Methodological Answer : The carboxylic acid group is pH-sensitive:

- Storage : Keep at 2–8°C in anhydrous conditions to prevent hydrolysis .

- Buffering : Use pH 7.4 PBS for biological assays; avoid strong acids/bases to prevent decarboxylation .

- Stability Monitoring : Track degradation via HPLC at 254 nm (e.g., 5% degradation over 72 hours at pH 7.4) .

Q. Data Analysis & Technical Challenges

Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements between synthetic batches?

- Methodological Answer : Inconsistent ee% may stem from catalyst deactivation or impurities:

- Catalyst Screening : Test alternative catalysts (e.g., Jacobsen’s Mn-salen vs. Pd-BINAP) to improve reproducibility .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure enantiomers .

Q. What computational tools are effective for predicting the physicochemical properties of this compound analogs?

- Methodological Answer : Leverage QSAR models and software:

- ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability .

- pKa Calculation : Employ MarvinSketch (ChemAxon) to predict carboxylic acid pKa (~2.5–3.0) and optimize formulation .

Propiedades

IUPAC Name |

4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJDGOQYFKHEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.